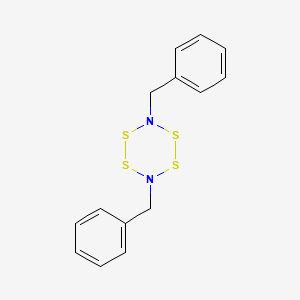
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane is a chemical compound known for its unique structure and properties It belongs to the class of tetrathiadiazines, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane typically involves the reaction of benzylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of 3,6-dichloro-1,2,4,5-tetrazine as an electrophile, which reacts with benzylamine to form the desired product . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-nitrogen bonds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one or more substituents on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dichloromethane or ethanol, often with a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-nitrogen compounds.
Substitution: Various substituted tetrathiadiazines.
Scientific Research Applications
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-nitrogen compounds. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: Similar structure but lacks sulfur atoms, leading to different chemical properties and reactivity.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an electrophile in the synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane.
3,6-Bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Another derivative with different substituents, affecting its thermal stability and reactivity.
Uniqueness
This compound is unique due to its combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
26500-64-1 |
|---|---|
Molecular Formula |
C14H14N2S4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,6-dibenzyl-1,2,4,5,3,6-tetrathiadiazinane |
InChI |
InChI=1S/C14H14N2S4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WNJNCMLFGIWIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2SSN(SS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


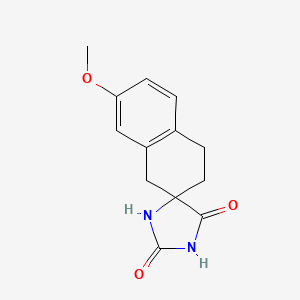
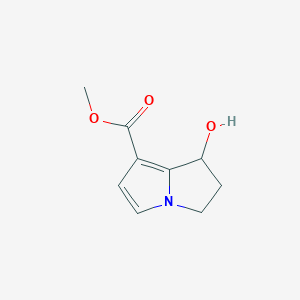
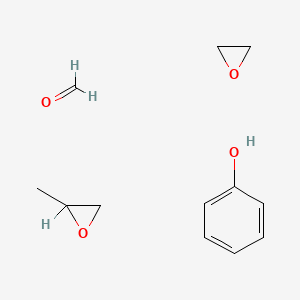
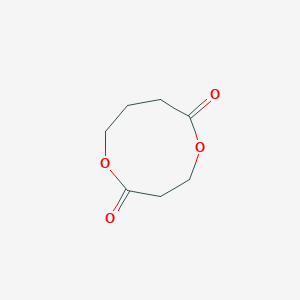

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
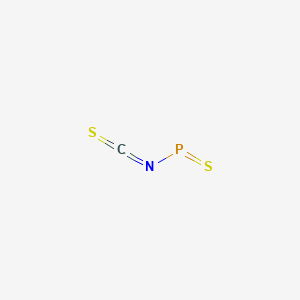



![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
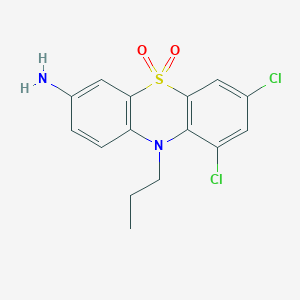
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
